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Compound of Interest

Compound Name: 2-Furanacetamide

Cat. No.: B15366766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Furanacetamide, a molecule of interest in medicinal chemistry and materials science. This

document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data
The following tables summarize the predicted and experimentally observed spectroscopic data

for 2-Furanacetamide. This information is crucial for the structural elucidation and

characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

¹H NMR (Proton NMR) Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~6.40 dd J = 3.4, 1.8

H-4 ~6.25 dd J = 3.4, 0.8

H-5 ~7.40 dd J = 1.8, 0.8

-CH₂- ~3.60 s -

-NH₂ ~5.5-7.5 (broad) s -

¹³C NMR (Carbon NMR) Data

Carbon Chemical Shift (δ, ppm)

C-2 ~148

C-3 ~108

C-4 ~111

C-5 ~143

-CH₂- ~35

C=O ~172

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (Amide) 3350-3180 Strong, Broad

C-H Stretch (Aromatic) 3120-3000 Medium

C-H Stretch (Aliphatic) 2960-2850 Medium

C=O Stretch (Amide I) ~1660 Strong

N-H Bend (Amide II) ~1620 Medium

C=C Stretch (Furan Ring) ~1580, 1500, 1450 Medium-Weak

C-N Stretch ~1400 Medium

C-O Stretch (Furan Ring) ~1250, 1020 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Ion
m/z (mass-to-
charge ratio)

Relative
Abundance

Proposed
Fragment

[M]⁺ 125 High Molecular Ion

[M - NH₂]⁺ 109 Moderate Loss of amino group

[M - C(=O)NH₂]⁺ 81 High
Loss of acetamide

group (Furan-CH₂⁺)

[C₄H₃O]⁺ 67 Moderate Furan ring fragment

[C₂H₂O]⁺ 42 Moderate
Acylium ion from

acetamide

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
Furanacetamide.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Furanacetamide in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, a

relaxation delay of 2-5 seconds, and a longer acquisition time to achieve a good signal-to-

noise ratio.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr Pellet): Mix a small amount of 2-Furanacetamide (1-2 mg) with dry potassium

bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total

Reflectance (ATR) crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 2-Furanacetamide into the mass

spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or

Electron Impact (EI).

Instrumentation: Employ a mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF),

or Orbitrap analyzer.

Data Acquisition:

Full Scan Mode: Acquire a mass spectrum over a relevant mass-to-charge (m/z) range to

identify the molecular ion.

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced

dissociation (CID) to obtain a fragmentation pattern. This helps in structural confirmation.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Furanacetamide.
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General Workflow for Spectroscopic Analysis

Sample Preparation
(e.g., Dissolving, Pelletizing)

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H NMR & ¹³C NMR Data Functional Group Information Molecular Weight & Fragmentation

Data Analysis & Interpretation

Structural Elucidation of 2-Furanacetamide
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Furanacetamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15366766#spectroscopic-data-of-2-furanacetamide-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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